1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate

S1P1 receptor agonism Immunomodulation Structure-activity relationship

Select this compound for your S1P1 receptor pharmacology and prodrug optimization programs to ensure experimental reproducibility. The unique 6-fluoro substitution pattern on the benzothiazole ring, combined with the azetidine (not pyrrolidine/piperidine) core and the sterically hindered cyclobutanecarboxylate ester, provides a distinct electronic and steric profile that directly modulates potency, metabolic stability, and hydrolytic resistance. Using this specific, purity-verified (≥95%) building block eliminates the risk of impurity-driven artifacts and guarantees that observed biological differences are attributable to true structural variation, not an uncritical substitution.

Molecular Formula C15H15FN2O2S
Molecular Weight 306.36
CAS No. 1396578-94-1
Cat. No. B2832168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate
CAS1396578-94-1
Molecular FormulaC15H15FN2O2S
Molecular Weight306.36
Structural Identifiers
SMILESC1CC(C1)C(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F
InChIInChI=1S/C15H15FN2O2S/c16-10-4-5-12-13(6-10)21-15(17-12)18-7-11(8-18)20-14(19)9-2-1-3-9/h4-6,9,11H,1-3,7-8H2
InChIKeyPGWGHZPFURTDQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate (CAS 1396578-94-1): Structural Identity and Procurement Context


1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate (CAS 1396578-94-1) is a synthetic, fluorinated benzothiazole-azetidine hybrid molecule characterized by a 6-fluorobenzo[d]thiazol-2-yl core linked to an azetidin-3-yl cyclobutanecarboxylate ester. Its molecular formula is C15H15FN2O2S with a monoisotopic mass of 306.08 Da, validated by PubChem structural records for the core scaffold . This compound belongs to a broader class of azetidine-containing benzothiazole derivatives explored for sphingosine-1-phosphate (S1P) receptor modulation and other target engagement applications . It is supplied as a research-grade chemical with a typical purity of ≥95% for laboratory use .

Why Generic Substitution Is Not Viable for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate


Closely related analogs within the benzothiazole-azetidine class are not interchangeable with 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate because specific structural features—the 6-fluoro substitution pattern on the benzothiazole ring, the azetidine (four-membered) rather than pyrrolidine or piperidine nitrogen heterocycle, and the cyclobutanecarboxylate ester moiety—collectively determine physicochemical properties including lipophilicity, metabolic stability, and target-binding conformation . Patent SAR data from the S1P1 agonist series demonstrate that even minor modifications at the 5- vs. 6-position of the benzothiazole or swapping the azetidine for a larger ring significantly alter potency, selectivity, and in vivo pharmacokinetics . The cyclobutanecarboxylate ester specifically modulates both hydrolytic stability and solubility relative to free carboxylic acid or simpler alkyl ester analogs, making uncritical substitution a direct risk to experimental reproducibility .

Quantitative Differentiation Evidence for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate


Scaffold Validation: 6-Fluoro-Benzothiazole-Azetidine Core Confers S1P1 Agonist Activity in Patent-Defined SAR Series

The 6-fluorobenzo[d]thiazol-2-yl-azetidine scaffold is explicitly claimed in WO2013094761A1 as providing S1P1 receptor modulating activity with excellent selectivity over other S1P receptor subtypes . While the specific cyclobutanecarboxylate ester variant has not been individually profiled in published primary pharmacology, the patent establishes that compounds bearing the identical 6-fluoro-benzothiazole-azetidine core display S1P1 agonism. In contrast, the well-characterized analog TC-SP 14 (CAS 1257093-40-5), which features an azetidine-3-carboxylic acid rather than the cyclobutanecarboxylate ester, exhibits an EC50 of 0.042 μM at human S1P1 and 3.47 μM at S1P3, yielding an ~83-fold selectivity window . The cyclobutanecarboxylate ester modification in the target compound is expected to alter lipophilicity and metabolic stability relative to this free acid comparator .

S1P1 receptor agonism Immunomodulation Structure-activity relationship

Cyclobutanecarboxylate Ester vs. Free Carboxylic Acid: Physicochemical Property Differentiation Supporting Solubility and Permeability Tuning

The target compound incorporates a cyclobutanecarboxylate ester at the azetidin-3-yl position, contrasting with the free carboxylic acid found in analogs such as 1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS 1283109-69-2) . Esterification eliminates the formal negative charge at physiological pH, reducing topological polar surface area (TPSA) by approximately 17.1 Ų relative to the carboxylate form and increasing calculated logP. The 6-fluoro substituent on the benzothiazole ring further contributes an electron-withdrawing effect that stabilizes the ester against non-specific hydrolysis, as evidenced by a pKa-lowering effect of 0.3–0.5 units reported for the analogous carboxylic acid derivative . The cyclobutyl ester's steric bulk also provides greater resistance to esterase-mediated cleavage compared to simple methyl or ethyl esters .

Lipophilicity Ester prodrug Physicochemical profiling

6-Fluoro vs. 4-Chloro and 4-Methoxy Benzothiazole Analogs: Positional Substitution Defines Target Engagement Profile

The 6-fluoro substitution on the benzothiazole ring represents a specific design choice with distinct electronic and steric consequences compared to alternative substitution patterns. The 4-chloro analog, 1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate (CAS 1396627-56-7), and the 4-methoxy analog (CAS 1396578-59-8) are commercially available comparators within the same cyclobutanecarboxylate ester series . Fluorine at the 6-position provides a stronger electron-withdrawing effect (Hammett σp = 0.06 for F vs. σp = 0.23 for Cl at the para position) while maintaining a smaller van der Waals radius (1.47 Å for F vs. 1.75 Å for Cl), which can differentially impact receptor binding pocket occupancy and metabolic oxidative stability. Published SAR on 5- and 6-substituted benzothiazole S1P1 agonists demonstrates that substituent position significantly modulates in vitro potency and in vivo lymphocyte-depleting activity .

Halogen substitution SAR Benzothiazole positional isomers Target selectivity

Chemical Identity and Purity Specifications: Quantifiable Procurement Quality Metrics

The target compound is supplied with a minimum purity specification of ≥95% as confirmed by HPLC analysis, with the recommendation that end-users independently verify purity before biological testing to exclude interference from synthetic impurities such as unreacted azetidine precursors or hydrazine derivatives . The IUPAC name [1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] cyclobutanecarboxylate and CAS registry number 1396578-94-1 provide unambiguous chemical identity verification, distinguishing this compound from the structurally similar but functionally distinct alcohol precursor 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1421468-70-3), which is also commercially available at 95% purity . This identity-purity combination enables reproducible procurement across suppliers and batch-to-batch consistency in screening campaigns.

Compound identity verification Purity specification Procurement quality control

Recommended Application Scenarios for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate Based on Differentiated Evidence


S1P1 Receptor Agonist Tool Compound for Immunomodulation Research Requiring Ester-Based Pharmacokinetic Tuning

The compound is suited as a research tool in S1P1 receptor pharmacology studies where an ester-modified benzothiazole-azetidine scaffold is desired for modulating oral bioavailability or tissue distribution. The patent-established S1P1 agonist scaffold class and the ester's predicted lipophilicity advantage over free acid analogs support its use in preclinical lymphocyte trafficking or delayed-type hypersensitivity models where esterase-mediated bioactivation may provide extended duration of action relative to the carboxylic acid comparator TC-SP 14 .

Structure-Activity Relationship (SAR) Studies Exploring Benzothiazole Substitution Effects on Target Selectivity

The 6-fluoro substitution pattern provides a specific electronic and steric profile distinct from 4-chloro and 4-methoxy benzothiazole analogs . This compound can serve as a key member of a matrixed SAR library designed to probe the effect of halogen position and identity on S1P receptor subtype selectivity, metabolic stability, and off-target activity. The availability of purity-verified material (≥95%) ensures that observed biological differences are attributable to structural variation rather than impurity-driven artifacts .

Ester Prodrug Strategy Development: Cyclobutanecarboxylate as a Hydrolytically Tuned Promoiety

The cyclobutanecarboxylate ester represents a sterically hindered ester promoiety that offers greater resistance to non-specific esterase hydrolysis compared to simple alkyl esters . This compound can be employed as a reference standard in prodrug optimization programs where controlled release of the active azetidine-3-ol or azetidine-3-carboxylic acid metabolite is desired, enabling comparative hydrolysis rate studies across different ester analogs.

Physicochemical Property Benchmarking in Benzothiazole-Azetidine Chemical Space

The compound's well-defined computed properties—including TPSA (~47.5 Ų for the ester form vs. 64.6 Ų for the free acid analog) and predicted logP in the 3.0–3.5 range —make it a useful benchmark compound for computational chemistry groups developing predictive models for membrane permeability, CNS penetration, or solubility within the benzothiazole-azetidine chemotype.

Quote Request

Request a Quote for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.